
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide” is a chemical compound. The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is commonly found in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrrolidine compounds are often synthesized from different cyclic or acyclic precursors . The synthesis process often involves ring construction or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” likely includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also likely includes a phenyl group and a cinnamamide group.作用机制
Target of Action
Similar compounds have been found to target serine/threonine-protein kinase chk1 . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival.
Mode of Action
For instance, if it targets the Serine/threonine-protein kinase Chk1, it may inhibit the kinase activity, affecting the cell cycle regulation and DNA repair processes .
Biochemical Pathways
If it targets serine/threonine-protein kinase chk1, it could potentially affect pathways related to cell cycle regulation and dna repair .
Result of Action
If it inhibits serine/threonine-protein kinase chk1, it could potentially disrupt cell cycle regulation and dna repair processes, leading to cell death .
实验室实验的优点和局限性
One of the major advantages of using MPC in lab experiments is its ability to modulate various biological processes, making it a versatile compound for various applications. However, one of the limitations of using MPC is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the research on MPC. One potential application of MPC is in the development of novel anti-cancer therapeutics. MPC has been shown to inhibit the growth and proliferation of cancer cells, and further research is needed to explore its potential as a cancer therapeutic. Another future direction is the development of MPC-based anti-inflammatory drugs. MPC has been shown to possess anti-inflammatory properties, and further research is needed to explore its potential as an anti-inflammatory drug. Additionally, further research is needed to explore the potential of MPC in the treatment of neurodegenerative diseases. MPC has been shown to protect against oxidative stress-induced damage and improve cognitive function, and further research is needed to explore its potential as a neuroprotective agent.
Conclusion:
In conclusion, MPC is a versatile chemical compound with potential therapeutic properties. Its ability to modulate various biological processes makes it a promising compound for various applications, including cancer, inflammation, and neurodegenerative diseases. Further research is needed to explore its potential as a therapeutic agent in these fields.
合成方法
The synthesis of MPC involves the condensation of 4-(3-methoxypyrrolidin-1-yl)aniline and cinnamoyl chloride in the presence of a base catalyst. The reaction proceeds via an acylation reaction, resulting in the formation of MPC as a white crystalline solid. The purity of the synthesized MPC can be confirmed by various spectroscopic techniques such as NMR, IR, and MS.
科学研究应用
MPC has been studied for its potential application in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, MPC has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a key component of various diseases, and MPC has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, MPC has been shown to protect against oxidative stress-induced damage and improve cognitive function.
属性
IUPAC Name |
(E)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-24-19-13-14-22(15-19)18-10-8-17(9-11-18)21-20(23)12-7-16-5-3-2-4-6-16/h2-12,19H,13-15H2,1H3,(H,21,23)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOPAWMWUKEQPU-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2950571.png)
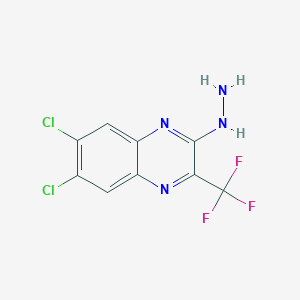
![ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate](/img/structure/B2950574.png)
![4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2950581.png)
![4-bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2950582.png)

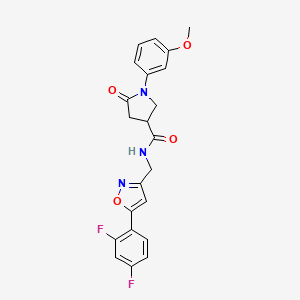
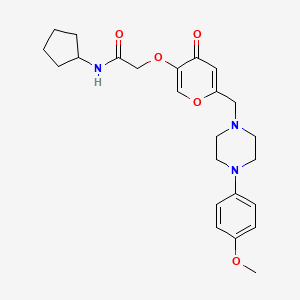
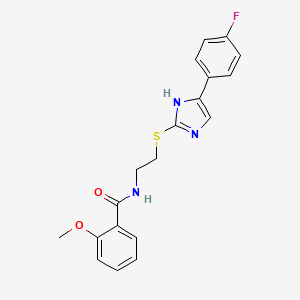
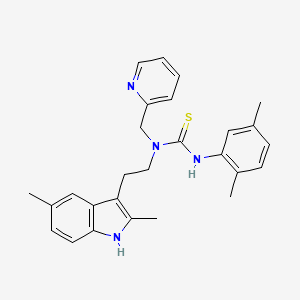
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2950588.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2950590.png)
![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2950592.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide](/img/structure/B2950594.png)